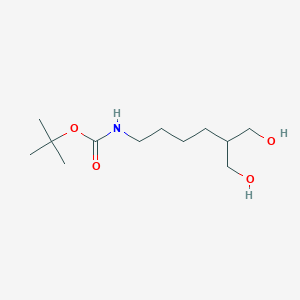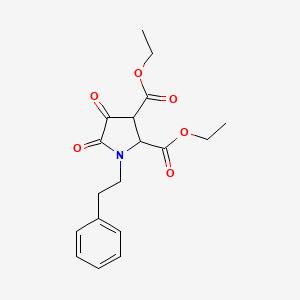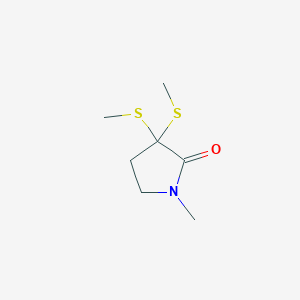
1-Methyl-3,3-bis(methylsulfanyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3,3-bis(methylsulfanyl)pyrrolidin-2-one is a chemical compound with the molecular formula C7H13NOS2 It is a derivative of pyrrolidin-2-one, featuring two methylsulfanyl groups attached to the third carbon atom
Métodos De Preparación
The synthesis of 1-Methyl-3,3-bis(methylsulfanyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of N-substituted piperidines with specific oxidants and additives to selectively form pyrrolidin-2-ones . The reaction conditions typically include the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Methyl-3,3-bis(methylsulfanyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it serves as a versatile synthon for the synthesis of more complex molecules . In biology and medicine, it may be used as a building block for the development of pharmaceuticals with potential therapeutic effects . Additionally, its unique structural properties make it valuable in the study of molecular interactions and mechanisms of action .
Mecanismo De Acción
The mechanism of action of 1-Methyl-3,3-bis(methylsulfanyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target proteins or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-Methyl-3,3-bis(methylsulfanyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidine-2-one derivatives and pyrrolizines . These compounds share a common pyrrolidine ring structure but differ in their substituents and functional groups. The presence of two methylsulfanyl groups in this compound imparts unique chemical and physical properties, distinguishing it from other related compounds . Similar compounds include pyrrolidine-2,5-diones and prolinol derivatives .
Propiedades
Número CAS |
63017-89-0 |
|---|---|
Fórmula molecular |
C7H13NOS2 |
Peso molecular |
191.3 g/mol |
Nombre IUPAC |
1-methyl-3,3-bis(methylsulfanyl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H13NOS2/c1-8-5-4-7(10-2,11-3)6(8)9/h4-5H2,1-3H3 |
Clave InChI |
SWBCUHQKMZPBDS-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1=O)(SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


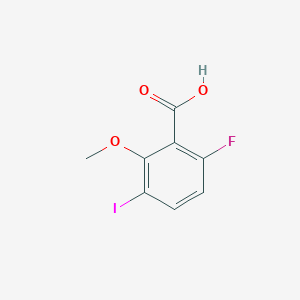
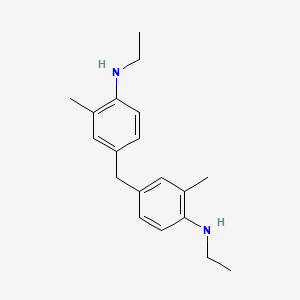

![4-[(2-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012034.png)

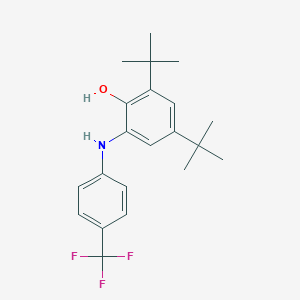
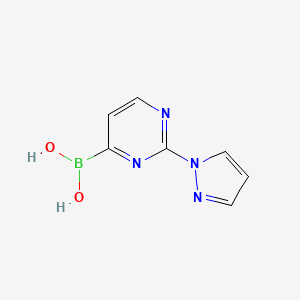
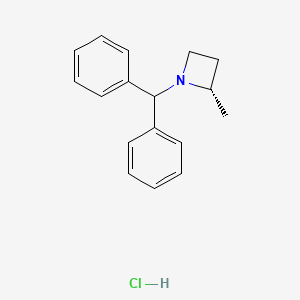
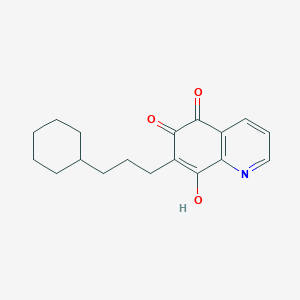
![N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide](/img/structure/B14012092.png)
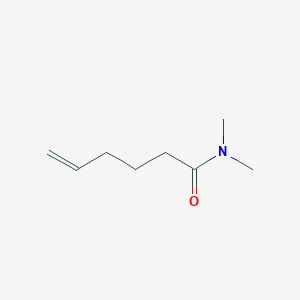
![2-((2-Methyl-[1,1'-biphenyl]-3-YL)methyl)isoindoline-1,3-dione](/img/structure/B14012104.png)
